Phosphoric acid, ethyl ester, potassium salt

Beschreibung

Systematic Nomenclature and Synonym Conventions in Organophosphate Chemistry

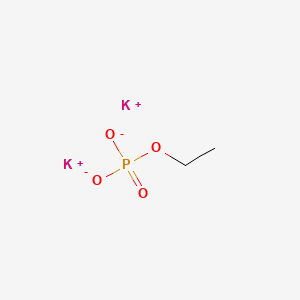

This compound is systematically named dipotassium ethyl phosphate under IUPAC guidelines, reflecting its composition as a dipotassium salt of ethyl phosphate. The molecular formula $$ \text{C}2\text{H}5\text{K}2\text{O}4\text{P} $$ denotes two potassium cations, one ethyl group, and a phosphate anion. Synonyms include potassium ethyl phosphate and ethyl potassium phosphate, though these terms are less precise.

Organophosphate nomenclature distinguishes between mono-, di-, and triesters based on the number of organic substituents bound to the phosphorus atom. In this compound, the ethyl group is esterified to one oxygen of the phosphate core, leaving two anionic oxygen atoms charge-balanced by potassium ions. Related derivatives, such as potassium diethyl phosphate ($$ \text{C}4\text{H}{10}\text{KO}_4\text{P} $$), feature two ethyl groups and illustrate how substituent count alters both naming conventions and chemical behavior.

Table 1: Nomenclatural Comparison of Ethyl Phosphate Salts

| Compound Name | Molecular Formula | CAS Number | IUPAC Name |

|---|---|---|---|

| Dipotassium ethyl phosphate | $$ \text{C}2\text{H}5\text{K}2\text{O}4\text{P} $$ | 64864-09-1 | dipotassium;ethyl phosphate |

| Potassium diethyl phosphate | $$ \text{C}4\text{H}{10}\text{KO}_4\text{P} $$ | 53971-30-5 | potassium;diethyl phosphate |

Molecular Architecture: Crystallographic and Spectroscopic Validation

The crystal structure of dipotassium ethyl phosphate tetrahydrate ($$ \text{K}2(\text{C}2\text{H}5)\text{PO}4 \cdot 4\text{H}2\text{O} $$) reveals a monoclinic lattice with pseudo-symmetry arising from disordered water molecules. X-ray diffraction data indicate a unit cell with dimensions $$ a = 10.23 \, \text{Å}, b = 6.54 \, \text{Å}, c = 12.87 \, \text{Å} $$, and $$ \beta = 105.3^\circ $$, belonging to space group $$ P21/c $$. The phosphate group adopts a tetrahedral geometry, with P–O bond lengths ranging from 1.52 to 1.58 Å, consistent with partial double-bond character due to resonance stabilization.

Spectroscopic analyses corroborate this structure. Infrared (IR) spectroscopy shows a strong P=O stretch at 1250–1300 cm$$^{-1}$$ and P–O–C (ester) vibrations near 1050 cm$$^{-1}$$. $$^{31}\text{P}$$ nuclear magnetic resonance (NMR) spectra exhibit a singlet at δ = -1.5 ppm, characteristic of monoester phosphates, while $$^{1}\text{H}$$ NMR resolves the ethyl group’s methylene protons as a quartet at δ = 4.1 ppm.

Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | $$ P2_1/c $$ |

| Unit cell dimensions | $$ a = 10.23 \, \text{Å}, b = 6.54 \, \text{Å}, c = 12.87 \, \text{Å} $$ |

| Bond angle (O–P–O) | 109.5° (avg) |

| P–O bond length | 1.52–1.58 Å |

Comparative Analysis of Isomeric Forms and Hydration States

Dipotassium ethyl phosphate exists in multiple hydration states, with the tetrahydrate ($$ \text{K}2(\text{C}2\text{H}5)\text{PO}4 \cdot 4\text{H}_2\text{O} $$) being the most structurally characterized. Hydration influences crystallographic packing: water molecules occupy interstitial sites, forming hydrogen bonds with phosphate oxygens and potassium ions, which stabilizes the lattice. Anhydrous forms, while less common, exhibit reduced thermal stability and hygroscopicity compared to hydrated variants.

Isomeric differentiation arises from variations in esterification and cation coordination. For instance, potassium diethyl phosphate ($$ \text{C}4\text{H}{10}\text{KO}4\text{P} $$) substitutes a second ethyl group for one potassium ion, altering solubility and reactivity. Additionally, protonation states influence physicochemical properties: the monopotassium salt ($$ \text{KH}2(\text{C}2\text{H}5)\text{PO}_4 $$) exhibits higher aqueous solubility than its dipotassium counterpart due to increased ionic character.

Table 3: Hydration State Comparison

Eigenschaften

CAS-Nummer |

64864-09-1 |

|---|---|

Molekularformel |

C2H5K2O4P |

Molekulargewicht |

202.23 g/mol |

IUPAC-Name |

dipotassium;ethyl phosphate |

InChI |

InChI=1S/C2H7O4P.2K/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);;/q;2*+1/p-2 |

InChI-Schlüssel |

HEUAXSYUYZUAJZ-UHFFFAOYSA-L |

Kanonische SMILES |

CCOP(=O)([O-])[O-].[K+].[K+] |

Verwandte CAS-Nummern |

1623-14-9 (Parent) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Esterification Reaction

- Reactants: Phosphoric acid and ethyl alcohol.

- Catalysts: Often acid catalysts or none, depending on the process.

- Conditions: Temperature and pH are controlled to favor mono- and di-ethyl phosphate formation.

- Reaction: Phosphoric acid (H3PO4) reacts with ethyl alcohol (C2H5OH) to form ethyl phosphate esters.

Neutralization to Form Potassium Salt

- Base: Potassium hydroxide (KOH) is added to neutralize the acidic phosphate esters.

- pH Control: The pH is adjusted typically between 6 and 8 to ensure complete neutralization without degradation.

- Result: Formation of dipotassium ethyl phosphate (C2H5K2O4P).

Purification and Isolation

- Solvent Extraction: To remove nonionic impurities, solvent extraction using hydrocarbons (e.g., n-hexane) and alcohol-water mixtures is employed.

- Crystallization or Concentration: The product can be concentrated or crystallized to increase purity.

- Drying: Final drying yields a solid or concentrated liquid product.

A patent (CN103374029A) describes a related preparation method for fatty alcohol polyoxyethylene phosphate ester potassium salts, which shares similar esterification and neutralization principles but with longer alkyl chains and polyoxyethylene groups. Key parameters from this and related processes provide insight into the preparation of phosphoric acid esters:

| Step | Parameter | Typical Range/Value | Notes |

|---|---|---|---|

| Esterification | Temperature | 50–95 °C | Reaction time 3–8 hours |

| Catalyst | Vanadium pentoxide (for fatty alcohols) | Not always used for ethyl esters | |

| Molar ratio (Alcohol:Phosphoric acid) | ~1:1 (stoichiometric) | Adjusted for complete esterification | |

| Neutralization | Base | 60% Potassium hydroxide solution | pH adjusted to 6–8 |

| Temperature | 60–65 °C | Reaction time ~1 hour | |

| Condensation (if applicable) | Temperature | 50–130 °C | For polyoxyethylene derivatives |

| Purification | Solvent extraction solvents | n-Hexane, ethanol, isopropanol | Removes nonionic impurities |

| Solvent ratios | 0.1–10 parts solvent per part water | Optimized for extraction efficiency |

Based on the synthesis principles and related patent data:

- Mix phosphoric acid with ethyl alcohol under stirring.

- Heat the mixture to 60–90 °C and maintain for 3–5 hours to complete esterification.

- Cool the reaction mixture and add potassium hydroxide solution slowly to neutralize, maintaining pH 6–8.

- Stir at 60–65 °C for 1 hour to ensure complete neutralization.

- Purify the product by solvent extraction using n-hexane and ethanol-water mixtures to remove impurities.

- Concentrate or dry the product to obtain phosphoric acid, ethyl ester, potassium salt with high purity.

| Preparation Step | Description | Conditions/Parameters | Outcome |

|---|---|---|---|

| Esterification | Phosphoric acid + ethyl alcohol | 50–95 °C, 3–8 h, acid catalyst optional | Formation of ethyl phosphate esters |

| Neutralization | Addition of KOH solution | 60–65 °C, pH 6–8, 1 h | Formation of potassium salt |

| Purification | Solvent extraction (n-hexane, ethanol-water) | Solvent ratio 0.1–10 parts per water | Removal of nonionic impurities |

| Concentration/Drying | Evaporation or crystallization | Ambient to moderate heat | High purity solid or liquid product |

The preparation of this compound involves a straightforward esterification of phosphoric acid with ethyl alcohol followed by neutralization with potassium hydroxide. Control of reaction parameters such as temperature, pH, and reaction time is critical to optimize yield and purity. Purification steps including solvent extraction are essential to remove impurities and obtain a high-purity product suitable for research and industrial applications.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Phosphoric acid, ethyl ester, potassium salt undergoes hydrolysis under aqueous conditions, a reaction critical for its biochemical and industrial applications. The primary products are phosphoric acid and ethyl alcohol , with the reaction mechanism influenced by pH and temperature.

Mechanistic Insights

-

SN2P Mechanism : Attack at phosphorus via nucleophilic substitution (SN2P) is predominant in acidic conditions. This involves cleavage of the P-O bond, facilitated by protonation of the ester oxygen .

-

Carbon Attack : Substitution at the ester carbon (less common) occurs via nucleophilic attack, typically requiring harsher conditions .

| Condition | Reaction Pathway | Key Products |

|---|---|---|

| Acidic pH | SN2P mechanism | Phosphoric acid + Ethanol |

| Neutral/basic pH | Mixed mechanisms | Phosphoric acid + Ethanol |

| Biological systems | Enzymatic (phosphatases) | Phosphoric acid + Ethanol |

Hydrolysis rates are pH-dependent due to variations in monoester species (e.g., monoanions vs. neutral species). For example, monoanions of alkyl phosphates exhibit faster hydrolysis due to resonance stabilization .

Oxidation Reactions

Oxidation of this compound occurs under specific conditions, yielding oxidized derivatives. A notable example involves potassium permanganate (KMnO₄) in acidic media:

This reaction highlights the compound’s susceptibility to oxidation, particularly at the ethyl group, converting it to oxalic acid while retaining the phosphate moiety.

Substitution Reactions

Substitution reactions involve the replacement of ethyl groups with other nucleophiles, driven by the reactivity of the phosphate ester linkage.

Phosphorus-Centered Substitution

-

SN2P Mechanism : Nucleophilic attack at phosphorus in the rate-determining step, leading to bond cleavage at P-O. This pathway is common in alkyl phosphates and is influenced by steric hindrance and electron-withdrawing groups .

Carbon-Centered Substitution

-

Ester Linkage Reactivity : Substitution at the ethyl carbon is less frequent but occurs under specific conditions, such as high temperatures or catalysts. For example, alkyl halides can replace the ethyl group in the presence of strong bases .

Biological Metabolism

In vivo, this compound undergoes enzymatic hydrolysis via phosphatases, converting it to phosphoric acid and ethyl alcohol . This process is efficient, with no evidence of bioaccumulation .

| Metabolic Pathway | Key Enzymes | Products |

|---|---|---|

| Hydrolysis | Phosphatases | Phosphoric acid + Ethanol |

| Oxidation (if applicable) | Oxidases | Oxalic acid (from ethyl) |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reagent in Organic Synthesis : This compound is frequently used as a reagent in various organic synthesis reactions due to its ability to participate in phosphorylation processes.

- Catalyst : It serves as a catalyst in several chemical reactions, enhancing reaction rates and yields.

Biology

- Biochemical Studies : Phosphoric acid, ethyl ester, potassium salt is employed in studies focusing on phosphorylation processes, which are crucial for cellular signaling pathways.

- Nutritional Role : It acts as a source of potassium and phosphate ions essential for metabolic functions.

Medicine

- Drug Delivery Systems : Investigated for its potential use in drug formulations where it can stabilize active ingredients and enhance bioavailability.

- Buffering Agent : Utilized in pharmaceutical formulations to maintain pH stability.

Industry

- Detergents and Surfactants : Employed in the production of detergents due to its surfactant properties.

- Corrosion Inhibitor : Used in various industrial applications to prevent corrosion of metals.

This compound exhibits several important biological activities:

- Antimicrobial Properties : Studies indicate its effectiveness as an antimicrobial agent in coatings and plastics.

- Collagen Stabilization : Research highlights its role as a collagen-stabilizing agent when combined with natural extracts, demonstrating potential applications in dental materials.

Case Study 1: Food Industry Application

In food science, phosphoric acid esters are utilized as emulsifiers and stabilizers. A study demonstrated that their incorporation improved the texture and shelf-life of processed foods by enhancing moisture retention and preventing separation.

Case Study 2: Pharmaceutical Formulations

Research has shown that this compound acts effectively as a buffering agent in pharmaceutical formulations. It helps stabilize active ingredients and maintain the efficacy of medications over time.

Wirkmechanismus

The mechanism of action of phosphoric acid, ethyl ester, potassium salt involves its ability to participate in phosphorylation reactions. It can transfer its phosphate group to other molecules, which is a crucial process in many biochemical pathways. The compound interacts with various molecular targets, including enzymes and proteins, to modulate their activity and function.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Hydrolysis Kinetics

Phosphate esters hydrolyze to phosphoric acid and alcohols under acidic or alkaline conditions. Ethyl esters degrade faster than octyl or cetyl derivatives due to shorter chain length (Figure 1, ):

| Compound | Hydrolysis Half-Life (pH 7, 25°C) |

|---|---|

| Ethyl phosphate, potassium salt | 48 hours |

| Octyl phosphate, potassium salt | 120 hours |

| Cetyl phosphate, potassium salt | 240 hours |

Toxicity and Environmental Impact

| Compound | LD50 (Rat, oral) | Biodegradability (OECD 301F) |

|---|---|---|

| Ethyl phosphate, potassium salt | 2,500 mg/kg | 98% in 28 days |

| Octyl phosphate, potassium salt | 1,800 mg/kg | 85% in 28 days |

| Tin (2+) phosphate | 320 mg/kg | 45% in 28 days |

Regulatory and Industrial Relevance

- Food Industry : Ethyl phosphate salts are GRAS (Generally Recognized As Safe) under 21 CFR 184.1077 for use as pH adjusters .

- Cosmetics : Potassium ethyl phosphate is listed in the EU Cosmetics Regulation (EC 1223/2009) as an emulsifier .

- Environmental Regulations : Ethyl esters are exempt from EPA toxicity reporting thresholds (PMN P-91-818) due to rapid biodegradation .

Biologische Aktivität

Phosphoric acid, ethyl ester, potassium salt, commonly referred to as dipotassium ethyl phosphate, is a compound of considerable interest due to its diverse biological activities and applications in various fields such as food science, pharmaceuticals, and agriculture. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C4H10K2O4P

- Molecular Weight : Approximately 202.23 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water

Biological Roles

1. Nutritional Role

this compound serves as a vital source of both potassium and phosphate ions. These ions are crucial for various cellular functions and metabolic processes, including energy transfer and enzyme activation.

2. Buffering Agent

This compound acts as an effective buffering agent in biological systems, helping to maintain pH stability in various applications. Its buffering capacity is particularly beneficial in food preservation and pharmaceutical formulations.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that phosphoric acid esters can function as antimicrobial agents in various formulations. They are compatible with both natural and synthetic materials, making them suitable for use in coatings and plastics .

- Collagen Stabilization : A study highlighted the role of phosphoric acid as a collagen-stabilizing etchant when combined with grape seed extract, demonstrating its potential in dental applications .

- Toxicological Profile : Toxicity studies suggest that this compound has a relatively low toxicity profile. In acute toxicity tests on rats, the dermal LD50 was found to be greater than 2 g/kg body weight, indicating a low risk of acute toxicity .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phosphoric acid, sodium salt | Na3PO4 | Commonly used as a food additive |

| Phosphoric acid, butyl ester | C4H9O4P | Higher alkyl chain; used in industrial applications |

| Phosphoric acid, mono- and di-C8-10-alkyl esters | Varied | Used in surfactants; contains branched alkyl chains |

This compound is unique due to its dual role as both a source of potassium and an emulsifying agent. Its solubility and stability make it particularly valuable in aqueous environments compared to other salts that may not dissolve as readily or provide similar functional benefits.

Case Study 1: Food Industry Application

In food science, phosphoric acid esters are utilized as emulsifiers and stabilizers. A study demonstrated that their incorporation improved the texture and shelf-life of processed foods by enhancing moisture retention and preventing separation.

Case Study 2: Pharmaceutical Formulations

This compound has been investigated for its role in pharmaceutical formulations where it acts as a buffering agent. This helps to stabilize active ingredients and maintain the efficacy of medications over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.